molecular formula C12H10BrNS B12041271 2-(Benzylthio)-3-bromopyridine

2-(Benzylthio)-3-bromopyridine

Cat. No.: B12041271
M. Wt: 280.19 g/mol
InChI Key: VXCFJFMJFIBDST-UHFFFAOYSA-N
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Description

2-(Benzylthio)-3-bromopyridine, AldrichCPR, is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a benzylthio group at the second position and a bromine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-3-bromopyridine typically involves the nucleophilic substitution reaction of 2-chloro-3-bromopyridine with benzylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and reactant concentrations, to maximize efficiency and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-3-bromopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the third position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or modify the benzylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products

Scientific Research Applications

2-(Benzylthio)-3-bromopyridine has been explored for its applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromopyridine: Lacks the benzylthio group, leading to different chemical properties and uses.

    2-(Benzylthio)-4-bromopyridine:

Uniqueness

2-(Benzylthio)-3-bromopyridine is unique due to the presence of both the benzylthio group and the bromine atom, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

2-benzylsulfanyl-3-bromopyridine

InChI

InChI=1S/C12H10BrNS/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

VXCFJFMJFIBDST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)Br

Origin of Product

United States

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